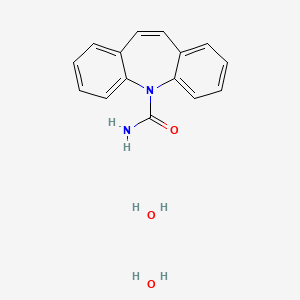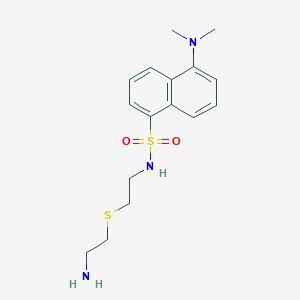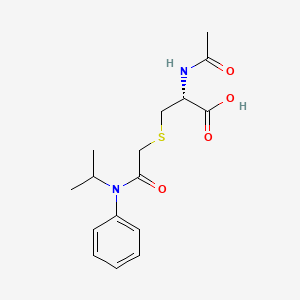
Isopropyl isocyanide
Overview
Description
Isopropyl isocyanide, also known as 2-isocyanopropane, is an organic compound with the functional group –N≡C. It is an isomer of the related nitrile (–C≡N) and is connected to the isocyanide group through the nitrogen atom. This compound is a colorless liquid with a pungent odor and is used as a building block in organic synthesis .
Mechanism of Action
Target of Action
Isopropyl isocyanide, also known as 2-isocyanopropane, is an organic compound that belongs to the class of organic compounds known as organic isocyanides . These are organic compounds containing the isomer HN+#C- of hydrocyanic acid, HC#N, or its hydrocarbyl derivatives RNC (RN+#C-) . The primary target of this compound is Myoglobin , a protein found in muscle cells responsible for transporting and storing oxygen.
Mode of Action
Isocyanides are known to exhibit unusual reactivity in organic chemistry due to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This unique reactivity allows this compound to interact with its targets in a variety of ways, potentially leading to changes in the target’s function or structure.
Biochemical Pathways
This compound can participate in reactions with other small molecules such as water, alcohols, and amines, which are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Hydrolysis can occur across both the N-C and C-O bonds of this compound via concerted mechanisms to form carbamate or imidic acid .
Result of Action
For example, it may be used in the preparation of Ugi ligand A2C11I1, which is employed in the solid-phase Ugi synthesis .
Biochemical Analysis
Biochemical Properties
Isopropyl isocyanide plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules, often forming covalent bonds. One notable interaction is with the enzyme FabF, involved in the fatty acid biosynthetic process. This compound covalently modifies the active site cysteines of FabF, leading to functional inhibition . Additionally, it targets the enzyme GlmS in the hexosamine pathway, further demonstrating its ability to interfere with essential metabolic processes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to destabilize and dysregulate proteins related to targeted metabolic pathways, leading to significant changes in cellular behavior . These effects highlight the compound’s potential to modulate cellular activities and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds covalently to the catalytic sites of enzymes such as FabF and GlmS, inhibiting their activity . This inhibition is concentration-dependent and results in the disruption of essential metabolic pathways. The compound’s ability to form stable covalent bonds with active site cysteines underscores its potency as a biochemical tool and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure can lead to degradation, affecting its efficacy and the outcomes of biochemical assays. Long-term studies have also indicated potential impacts on cellular function, emphasizing the need for careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects . Higher doses have been associated with toxic effects, including respiratory and skin irritation . These findings highlight the importance of dosage optimization to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with key enzymes and cofactors. It targets enzymes such as FabF and GlmS, affecting the fatty acid biosynthetic process and the hexosamine pathway . These interactions lead to changes in metabolic flux and metabolite levels, demonstrating the compound’s impact on cellular metabolism and its potential as a metabolic modulator.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns affect its activity and function, influencing its interactions with biomolecules and its overall biochemical impact
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl isocyanide can be synthesized through the formylation of isopropylamine followed by dehydration of the resulting formamide. The general steps are as follows:
Formylation: Isopropylamine is reacted with formic acid or formic acid derivatives to form N-formyl isopropylamine.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to handle the volatile and toxic nature of isocyanides .
Chemical Reactions Analysis
Types of Reactions: Isopropyl isocyanide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols.
Electrophilic Addition: Reacts with electrophiles like acids and halogens.
Cycloaddition: Participates in [1+3] cycloaddition reactions to form heterocycles.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include amines and alcohols, typically under mild conditions.
Electrophilic Addition: Reagents such as hydrochloric acid or bromine are used, often at room temperature.
Cycloaddition: Reagents like azides or nitrile oxides are used, usually under thermal or photochemical conditions.
Major Products:
Nucleophilic Addition: Forms carbamates or ureas.
Electrophilic Addition: Produces isocyanates or halogenated derivatives.
Cycloaddition: Yields various heterocyclic compounds.
Scientific Research Applications
Isopropyl isocyanide has a wide range of applications in scientific research:
Chemistry: Used as a versatile building block in multicomponent reactions such as the Ugi reaction, which is valuable for synthesizing complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- Methyl isocyanide
- Ethyl isocyanide
- Cyclohexyl isocyanide
- Benzyl isocyanide
Comparison: Isopropyl isocyanide is unique due to its branched alkyl group, which influences its reactivity and physical properties. Compared to methyl and ethyl isocyanides, this compound has a higher boiling point and different steric effects, making it suitable for specific synthetic applications. Cyclohexyl and benzyl isocyanides, on the other hand, have bulkier substituents, which can further alter their reactivity and applications .
Properties
IUPAC Name |
2-isocyanopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-4(2)5-3/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZUMMKYWBNKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208532 | |
| Record name | Isopropyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-45-8 | |
| Record name | Isopropyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


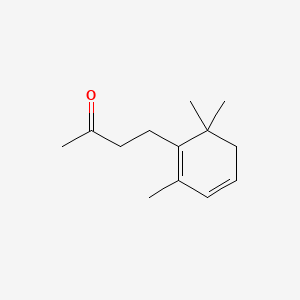
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)
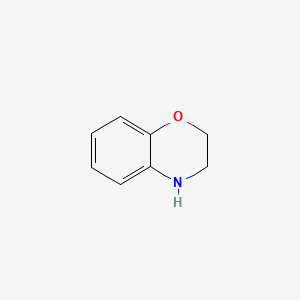
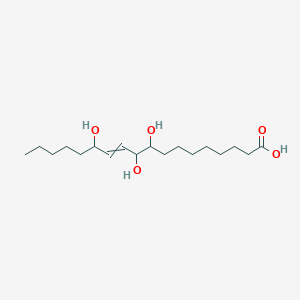
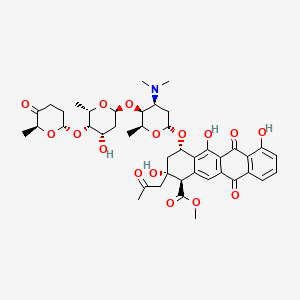
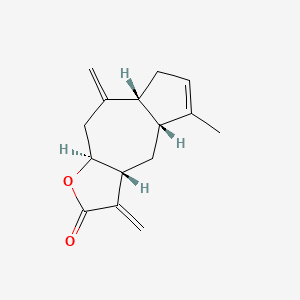
![2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B1210157.png)
